molecular formula C8H16O5 B14729753 Ethyl 2,3,3-trimethoxypropanoate CAS No. 6085-14-9

Ethyl 2,3,3-trimethoxypropanoate

Cat. No.: B14729753
CAS No.: 6085-14-9
M. Wt: 192.21 g/mol
InChI Key: UOCZQBSEDJAGEO-UHFFFAOYSA-N
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Description

Ethyl 2,3,3-trimethoxypropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester has a unique structure that includes three methoxy groups attached to a propanoate backbone, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3,3-trimethoxypropanoate typically involves the esterification of 2,3,3-trimethoxypropanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3,3-trimethoxypropanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 2,3,3-trimethoxypropanoic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under controlled conditions.

Major Products Formed:

    Hydrolysis: 2,3,3-trimethoxypropanoic acid and ethanol.

    Reduction: 2,3,3-trimethoxypropanol.

    Substitution: Depending on the nucleophile used, various substituted derivatives.

Scientific Research Applications

Ethyl 2,3,3-trimethoxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,3,3-trimethoxypropanoate involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.

    Ethyl propanoate: Similar in structure but lacks the methoxy groups, used in organic synthesis.

Uniqueness: Ethyl 2,3,3-trimethoxypropanoate is unique due to the presence of three methoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and influence its reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

6085-14-9

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 2,3,3-trimethoxypropanoate

InChI

InChI=1S/C8H16O5/c1-5-13-7(9)6(10-2)8(11-3)12-4/h6,8H,5H2,1-4H3

InChI Key

UOCZQBSEDJAGEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(OC)OC)OC

Origin of Product

United States

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